(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-(2-methoxyethyl)carboxamide
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Overview
Description
The compound (2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide is a complex organic molecule with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyridino and pyrimidine rings, followed by the introduction of the imino and oxo groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or imino groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce amine derivatives.
Scientific Research Applications
(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with imino and oxo groups, such as:
- Ethyl 2-imino-1-isobutyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate
- Ethyl 2-imino-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate
Uniqueness
What sets (2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))-N-(2-methoxyethyl)carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C18H21N5O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-imino-N-(2-methoxyethyl)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c1-3-8-23-15(19)12(17(24)20-7-10-26-2)11-13-16(23)21-14-6-4-5-9-22(14)18(13)25/h4-6,9,11,19H,3,7-8,10H2,1-2H3,(H,20,24) |
InChI Key |
LMDBYTXPHMQIQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCCOC)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
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